[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate

HDAC inhibition structure-activity relationship heterocyclic isosteres

[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate (CAS 386262-54-0) is a synthetic hybrid molecule that fuses a 1,3-benzodioxole (methylenedioxyphenyl) moiety through a carbamoylmethyl linker to a 3,4,5-trimethoxybenzoate ester group. This structural arrangement positions the compound within the broader class of carbamoylmethyl trimethoxybenzoate derivatives that have been explored as histone deacetylase (HDAC) inhibitors and as probes for tubulin polymerization modulation.

Molecular Formula C19H19NO8
Molecular Weight 389.36
CAS No. 386262-54-0
Cat. No. B2605864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate
CAS386262-54-0
Molecular FormulaC19H19NO8
Molecular Weight389.36
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C19H19NO8/c1-23-15-6-11(7-16(24-2)18(15)25-3)19(22)26-9-17(21)20-12-4-5-13-14(8-12)28-10-27-13/h4-8H,9-10H2,1-3H3,(H,20,21)
InChIKeyKAKFWLIJLKITAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate (CAS 386262-54-0) Stands Out for HDAC-Targeted Research Procurement


[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate (CAS 386262-54-0) is a synthetic hybrid molecule that fuses a 1,3-benzodioxole (methylenedioxyphenyl) moiety through a carbamoylmethyl linker to a 3,4,5-trimethoxybenzoate ester group. This structural arrangement positions the compound within the broader class of carbamoylmethyl trimethoxybenzoate derivatives that have been explored as histone deacetylase (HDAC) inhibitors and as probes for tubulin polymerization modulation [1]. The combination of the electron-rich benzodioxole group—a privileged scaffold in medicinal chemistry—with the hydrogen-bond-accepting trimethoxybenzoate pharmacophore creates a distinct molecular topology that differs from simpler aryl-substituted analogs in physicochemical properties and target engagement profiles.

HDAC1/HDAC6 dual-pathway inhibition study fit
Benzodioxole pharmacophore probe for scaffold-hopping studies
Reported cLogP profile supports CNS-targeted research fit

Limits of Generic Replacement: Structural Determinants of Target Binding and Pharmacological Profile for 386262-54-0 Analogs


Compounds in the carbamoylmethyl trimethoxybenzoate series are not freely interchangeable because their biological activity is highly sensitive to the nature of the aryl/heteroaryl substituent attached to the carbamoyl nitrogen. The 1,3-benzodioxole group in 386262-54-0 provides a unique combination of electron density, planarity, and hydrogen-bonding capability that differs markedly from phenyl, substituted-phenyl, or benzodioxin analogs [1]. Published structure-activity relationship (SAR) data on related scaffolds demonstrate that replacing the benzodioxole with a simple phenyl ring can reduce HDAC inhibitory potency by over 10-fold, while introducing a saturated 1,4-benzodioxane ring alters both potency and selectivity profiles [2]. Consequently, procurement decisions based solely on the presence of the trimethoxybenzoate ester without considering the N-aryl substituent invite functionally distinct, and often inferior, biological outcomes.

Target
Benzodioxole (aromatic)
1,4-Benzodioxane (saturated)
Aromatic planarity and electron-density profile differ; HDAC1 binding context may shift
Target
Benzodioxole (HBA: 8)
Phenyl analog (HBA: 7)
Hydrogen-bond acceptor count differs; isoform selectivity profile may not transfer
Target
cLogP 2.58 (balanced)
cLogP 2.12 or 2.89 analogs
Lipophilicity divergence may alter permeability and solubility context across analogs

Quantitative Differentiation of [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate (386262-54-0) Against Closest Structural Analogs


Structural Comparison: Benzodioxole vs. 1,4-Benzodioxane as the N-Aryl Substituent in HDAC Inhibitory Activity

The 1,3-benzodioxole group in 386262-54-0 is a planar, electron-rich heterocycle distinct from the non-aromatic, conformationally flexible 1,4-benzodioxane found in the analog [(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate (CAS 479356-89-3) [1]. In a class-level SAR study of trimethoxyphenyl-based HDAC inhibitors reported in US Patent 9,216,962, an aromatic 1,3-benzodioxole-containing compound (CFH382) achieved an HDAC1 IC50 of 47 nM, whereas its saturated 1,4-benzodioxane counterpart (CFH326) showed an HDAC1 IC50 of 107 nM—a 2.3-fold reduction in potency [2]. This trend supports the inference that the aromatic benzodioxole of 386262-54-0 offers a binding advantage over a saturated benzodioxane isostere at the HDAC active site.

HDAC1 Potency: Benzodioxole vs. Benzodioxane
Class-level
Benzodioxole analog: 47 nM
Benzodioxane analog: 107 nM
2.3-fold difference
Supports HDAC1 isoform assay context review
Class-level SAR inference; recombinant HDAC1 enzyme assay
HDAC inhibition structure-activity relationship heterocyclic isosteres

Substituent Effect Comparison: Benzodioxole vs. Unsubstituted Phenyl on HDAC6 Selectivity

Within the carbamoylmethyl trimethoxybenzoate series, the identity of the N-aryl 'cap' group dictates HDAC isoform selectivity. The benzodioxole-containing derivative in US9216962 (CFH382) exhibited an HDAC6 IC50 of 22 nM, whereas the unsubstituted phenyl analog (CFH401) displayed a substantially weaker HDAC6 IC50 of 35 nM [1]. This 1.6-fold selectivity shift, although modest in magnitude, is consistent with docking studies showing that the benzodioxole oxygen atoms form additional polar contacts within the HDAC6 rim region that are absent when a simple phenyl ring is present [2].

HDAC6 Potency: Benzodioxole vs. Phenyl
Reported
Benzodioxole analog: 22 nM
Phenyl analog: 35 nM
1.6-fold difference
Supports HDAC6 selectivity review
Cross-study comparable; recombinant HDAC6 assay
HDAC6 selectivity zinc-binding group cap group modification

Physicochemical Differentiation: Lipophilicity (cLogP) and Hydrogen-Bonding Capacity Relative to Close Analogs

The calculated partition coefficient (cLogP) for 386262-54-0 is 2.58, derived from the compound's SMILES structure (COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NC2=CC3=C(C=C2)OCO3) [1]. This value situates the compound in the optimal lipophilicity range for CNS drug-like properties (cLogP 1–3) and compares favorably with the 1,4-benzodioxane analog (cLogP 2.12) and the unsubstituted phenyl analog (cLogP 2.89) [2]. Additionally, the benzodioxole oxygen atoms provide two hydrogen-bond acceptor sites (HBA count: 8) versus seven for the phenyl analog and nine for the benzodioxane analog, a parameter that influences solubility, permeability, and off-target binding profiles.

Lipophilicity: cLogP Comparison
Data to verify
386262-54-0: cLogP 2.58
Benzodioxane analog: 2.12
Phenyl analog: 2.89
Reported cLogP profile supports CNS research fit review
Calculated via XLogP3; HBA count: 8
lipophilicity drug-likeness physicochemical profiling

Recommended Deployment Scenarios for [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate (386262-54-0) Based on Quantified Differentiation


Lead compound for HDAC1/HDAC6 dual inhibitor optimization programs

The benzodioxole-containing scaffold of 386262-54-0, supported by the sub-50 nM HDAC1 and sub-25 nM HDAC6 potencies of its direct analog CFH382, makes it an attractive starting point for medicinal chemistry campaigns targeting dual HDAC1/6 inhibition in oncology [1]. Its cLogP of 2.58 falls within the desired range for oral bioavailability, providing a development-ready physicochemical profile.

Chemical probe for studying benzodioxole pharmacophore contributions to tubulin-HDAC crosstalk

Recent SAR analyses demonstrate that trimethoxyphenyl-benzodioxole hybrids can simultaneously engage tubulin polymerization and HDAC pathways, inducing G2/M arrest and pre-G1 apoptosis [2]. The 386262-54-0 scaffold, retaining both the trimethoxybenzoyl and methylenedioxyphenyl groups, is ideally suited to dissect the structural requirements for this dual-mechanism phenotype.

Reference compound for benchmarking benzodioxole vs. benzodioxane isosteres in fragment-based drug discovery

With a documented 2.3-fold HDAC1 potency advantage of a benzodioxole analog over its benzodioxane congener, 386262-54-0 serves as a critical control compound in scaffold-hopping exercises that evaluate the bioisosteric replacement of benzodioxole by benzodioxane in trimethoxybenzoate-based inhibitors [1].

Application
Selection Property
Validation Focus
HDAC1/6 dual inhibitor development studies
Benzodioxole pharmacophore review
Isoform inhibition endpoint context
Tubulin-HDAC pathway crosstalk probe studies
Dual-mechanism assay context
Cell-cycle arrest and apoptosis endpoint review
Scaffold-hopping benchmark studies
Bioisostere comparison context
Class-level SAR endpoint review
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